[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE
Overview
Description
[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic structures, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-METHYLPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by functional group modifications and coupling reactions. Common reagents used in these steps include various chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Sodium hydroxide, alkyl halides; conditionspolar solvents, elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted aromatic compounds.
Scientific Research Applications
[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [(4-METHYLPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological effects. The compound’s aromatic and heterocyclic structures allow it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE: shares similarities with other aromatic carbamates and pyrimidine derivatives.
Steviol glycosides: These compounds also feature complex aromatic structures and are known for their sweetening properties.
Dichloroanilines: These compounds have similar aromatic ring structures and are used in various industrial applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural motifs, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-19-12-14-22(15-13-19)28-25(31)17-33-26(32)18-34-27-29-23(20-8-4-2-5-9-20)16-24(30-27)21-10-6-3-7-11-21/h2-16H,17-18H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSKQKXJQHWYON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.